molecular formula C27H27NO4S B3018996 [4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114872-04-6

[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No. B3018996
CAS RN: 1114872-04-6
M. Wt: 461.58
InChI Key: YNDFYRCIDDPLNA-UHFFFAOYSA-N
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Description

“4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C27H27NO4S . It has an average mass of 461.573 Da and a monoisotopic mass of 461.166077 Da .

Scientific Research Applications

Antidiabetic Agents

The compound has been investigated as a potential antidiabetic agent. Specifically, it is relevant to the class of SGLT2 (sodium-glucose cotransporter 2) inhibitors. These inhibitors play a crucial role in managing diabetes by reducing glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. The 4-chloro-3-(4-ethoxybenzyl)phenyl moiety, which is exemplified by dapagliflozin, ertugliflozin, and LX4211, is commonly used in SGLT2 inhibitors . The incorporation of this moiety into novel compounds aims to enhance their hypoglycemic activity.

Antitubercular Activity

While not widely explored, derivatives of this compound have shown potential as antitubercular agents. Researchers have synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole. These derivatives were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro. Further studies are needed to understand their mechanism of action and efficacy .

Triazolyl-Purine Derivatives

Another interesting application involves the synthesis of 2,6-bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine. This compound was prepared via a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction. Although the yield was modest (29%), it highlights the compound’s potential in purine-based chemistry. Further characterization using NMR, IR, and HRMS is essential for understanding its properties .

Safety and Hazards

This compound is used for laboratory research purposes . It is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), and causing serious eye irritation (Category 2A, H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4S/c1-3-5-8-20-11-15-22(16-12-20)28-19-26(33(30,31)25-10-7-6-9-24(25)28)27(29)21-13-17-23(18-14-21)32-4-2/h6-7,9-19H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDFYRCIDDPLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

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